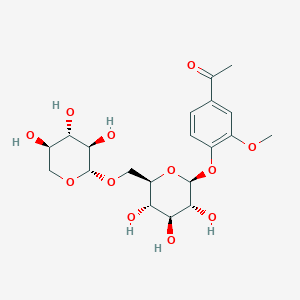![molecular formula C16H14N4O4 B14093395 (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 58896-24-5](/img/structure/B14093395.png)
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of two nitrophenyl groups attached to a hydrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine typically involves the condensation of 4-nitroacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Reduction: Corresponding diamine derivative.
Oxidation: Nitroso or nitro derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
Industry:
- Possible use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
(1E,2E)-bis[1-(4-methylphenyl)ethylidene]hydrazine: Similar structure but with methyl groups instead of nitro groups.
(1E,2E)-bis[1-(4-chlorophenyl)ethylidene]hydrazine: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness:
- The presence of nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- The nitro groups also enhance its potential biological activity, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
58896-24-5 |
|---|---|
Formule moléculaire |
C16H14N4O4 |
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
(E)-1-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11+,18-12+ |
Clé InChI |
DMMYLVOVZLJONB-JYFOCSDGSA-N |
SMILES isomérique |
C/C(=N\N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14093320.png)
![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)


![4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B14093358.png)

![5,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093366.png)
![1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093369.png)

![ethyl 3-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)propanoate](/img/structure/B14093378.png)
![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14093390.png)
![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)
![(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14093405.png)
![4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093407.png)
